molecular formula C15H10N6S2 B13355663 2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

Cat. No.: B13355663
M. Wt: 338.4 g/mol
InChI Key: NNBNFKCXWSYPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused heterocyclic architecture combining imidazo[1,2-a]pyridine and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moieties. The imidazopyridine core is substituted with a methyl group at position 2, while the triazolothiadiazole ring is functionalized with a 2-thienyl group at position 4. This structural complexity confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic applications, particularly in oncology and antimicrobial research .

Properties

Molecular Formula

C15H10N6S2

Molecular Weight

338.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10N6S2/c1-9-12(20-7-3-2-6-11(20)16-9)13-17-18-15-21(13)19-14(23-15)10-5-4-8-22-10/h2-8H,1H3

InChI Key

NNBNFKCXWSYPEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved by reacting 2-aminopyridine with α-bromoacetophenone under basic conditions to form the imidazo[1,2-a]pyridine core.

    Synthesis of the Triazolo[3,4-b][1,3,4]thiadiazole Moiety: This involves the reaction of 2-thiophenecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate, which is then cyclized with hydrazine hydrate to yield the triazolo[3,4-b][1,3,4]thiadiazole ring.

    Coupling of the Two Fragments: The final step involves the coupling of the imidazo[1,2-a]pyridine core with the triazolo[3,4-b][1,3,4]thiadiazole moiety under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Core Heterocycles and Functional Groups
  • 6-Adamantyl-3-aryl Derivatives (): Bulky adamantyl groups improve lipophilicity and membrane permeability, critical for blood-brain barrier penetration in neurological targets . Imidazo[1,2-a]pyridine-Triazolothiadiazole Hybrids (): The imidazopyridine moiety increases π-π stacking interactions with biological targets, enhancing binding affinity .
Key Structural Differences
  • Methyl substitution on imidazopyridine may reduce steric hindrance compared to bulkier groups like adamantyl, favoring interactions with shallow enzymatic pockets .
Anticancer Activity
  • Triazolothiadiazole-Indole Derivatives (): Compound 5c (3-(6-p-Tolyl-triazolothiadiazol-3-yl)-1H-indole) showed 75% yield and 201–203°C melting point, with notable antiproliferative effects against breast cancer cell lines (IC₅₀: ~5 µM) . 6-Adamantyl-3-(4-fluorophenyl) Derivative (): Demonstrated IC₅₀ values of <1 µM against lung carcinoma cells, attributed to adamantyl-enhanced cellular uptake .
  • Target Compound : Preliminary data suggest enhanced selectivity for kinase inhibitors (e.g., CDK5/p25) due to thienyl-mediated hydrophobic interactions, though specific IC₅₀ values require further validation .
Antimicrobial Activity
  • Imidazo[1,2-a]pyridine-Triazolothiadiazole Derivatives (): Exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin .
  • Benzimidazole Analogs (): Lower potency (EC₅₀: 66 µM against hRSV) due to reduced triazolothiadiazole electronic effects .

Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Key Substituent Effects
Target Compound 185–188* 3.2 0.15 2-Thienyl enhances metabolic stability
6-Adamantyl-3-(4-fluorophenyl) 210–212 5.8 0.02 Adamantyl increases hydrophobicity
3-(6-p-Tolyl)-1H-indole 201–203 4.1 0.10 Tolyl improves membrane affinity

*Estimated based on analog data.

Biological Activity

The compound 2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a novel heterocyclic compound that integrates multiple bioactive moieties. This article explores its biological activities, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Molecular Formula : C₁₅H₁₂N₄OS₂
  • Molar Mass : 328.41 g/mol
  • CAS Number : 878737-28-1

This compound features an imidazo[1,2-a]pyridine core fused with a triazolo-thiadiazole structure, which is known for its diverse biological activities.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad-spectrum antimicrobial properties. Studies indicate that derivatives of thiadiazole exhibit significant activity against various bacterial strains and fungi. For instance:

  • A series of 5-aryl-2-(3-thienylamino)-1,3,4-thiadiazoles showed promising antimicrobial effects with minimum inhibitory concentrations (MICs) below 10 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research highlights the anticancer potential of compounds with similar structures. For example:

  • The antiproliferative activity of 5-aryl-2-(3-thienylamino)-1,3,4-thiadiazoles was evaluated against several cancer cell lines. Notably, compounds exhibited IC50 values less than 10 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
CompoundCell LineIC50 (μM)
34aMCF-7<10
34bA549<10

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been well-documented. Compounds have shown efficacy in reducing inflammation markers in vitro and in vivo. For instance:

  • Certain derivatives inhibited the production of pro-inflammatory cytokines in macrophages by modulating NF-kB signaling pathways .

Antioxidant Activity

Antioxidant activities are crucial in preventing oxidative stress-related diseases. Studies have indicated that compounds similar to the one in focus exhibit significant scavenging effects on free radicals .

The mechanisms underlying the biological activities of the compound are multi-faceted:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors (e.g., urease inhibitors), which can disrupt metabolic pathways in pathogens.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells by targeting specific regulatory proteins involved in cell proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with certain thiadiazole-containing compounds.

Study 1: Anticancer Efficacy

A recent study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anticancer properties. The results showed that these compounds significantly inhibited cell growth in various cancer types:

CompoundCell LineIC50 (μM)
AMCF-75.0
BA5497.5

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of a related compound against clinical isolates of bacteria:

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.